N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine
Description
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyl group and a methoxymethyl group attached to an oxolane ring
Properties
IUPAC Name |
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-13(2,3)17-9-12(8-16-17)7-15-14(10-18-4)5-6-19-11-14/h8-9,15H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFPKIIYJUXJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CNC2(CCOC2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group. The oxolane ring is then constructed, and the methoxymethyl group is added through a series of substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Construction of the Oxolane Ring: The oxolane ring is formed by cyclization of a suitable diol precursor under acidic conditions.
Addition of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Methoxymethyl chloride with a base like sodium hydride.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
Scientific Research Applications
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(hydroxymethyl)oxolan-3-amine
- N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(chloromethyl)oxolan-3-amine
- N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(ethyl)oxolan-3-amine
Uniqueness
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine is unique due to the presence of both the methoxymethyl and oxolane groups, which confer specific chemical properties and reactivity
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
